molecular formula C13H18N4O5S B6472651 ethyl 5-methyl-1,1-dioxo-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 2640975-29-5

ethyl 5-methyl-1,1-dioxo-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B6472651
CAS No.: 2640975-29-5
M. Wt: 342.37 g/mol
InChI Key: CMLGKVWXMLVSLH-UHFFFAOYSA-N
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Description

The compound “ethyl 5-methyl-1,1-dioxo-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate” is a derivative of 2H-1,2,6-thiadiazine 1,1-dioxide . It has been studied as a potential inhibitor of the Hepatitis B virus (HBV) .


Molecular Structure Analysis

The thiadiazine ring in the compound has an envelope conformation with the S atom displaced by 0.4883 (6) A˚ from the mean plane through the other five atoms . The planar 1,2,4-oxadiazol ring is inclined to the mean plane of the thiadiazine ring by 77.45 (11) .

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of 2h-1,2,6-thiadiazine 1,1-dioxide, have been shown to demonstrate antiviral, cannabinoid, antidiabetic, anti-hiv-1, and antiparasitic activities

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that the compound was prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine . This suggests that the compound might interact with its targets through alkylation, a process that can alter the function and activity of proteins and nucleic acids.

Biochemical Pathways

Given the potential antiviral and other biological activities of similar compounds , it’s possible that this compound could affect pathways related to viral replication or other cellular processes

Pharmacokinetics

The compound’s molecular structure, which includes a thiadiazine ring and an oxadiazole ring , could potentially influence its pharmacokinetic properties. For instance, the presence of these rings could affect the compound’s solubility, permeability, and stability, thereby influencing its absorption and distribution within the body.

Result of Action

Given the potential antiviral and other biological activities of similar compounds , it’s possible that this compound could inhibit viral replication or modulate other cellular processes

Properties

IUPAC Name

ethyl 5-methyl-1,1-dioxo-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-5-21-13(18)10-6-17(23(19,20)16-9(10)4)7-11-14-12(8(2)3)15-22-11/h6,8H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLGKVWXMLVSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NC(=NO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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